molecular formula C5H12N2O B13001349 3-(2-Aminoethyl)azetidin-3-ol

3-(2-Aminoethyl)azetidin-3-ol

Cat. No.: B13001349
M. Wt: 116.16 g/mol
InChI Key: MMSRGBOXMVSUGD-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)azetidin-3-ol is a chemical compound with the molecular formula C5H12N2O It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)azetidin-3-ol can be achieved through several methods. One common approach involves the reduction of azetidin-2-ones using sodium borohydride in isopropanol, which leads to the formation of 2,3-disubstituted azetidines . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different substituted azetidines.

    Substitution: It can participate in substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, various oxidizing agents for oxidation, and halides for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of solvents such as isopropanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride typically yields 2,3-disubstituted azetidines .

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)azetidin-3-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophiles. Its biological activity is often attributed to its ability to interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

3-(2-aminoethyl)azetidin-3-ol

InChI

InChI=1S/C5H12N2O/c6-2-1-5(8)3-7-4-5/h7-8H,1-4,6H2

InChI Key

MMSRGBOXMVSUGD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CCN)O

Origin of Product

United States

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